![molecular formula C9H12N2O2 B14306660 N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide CAS No. 113104-37-3](/img/structure/B14306660.png)
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is a chemical compound that features a pyridine ring attached to a methylated amine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide typically involves the oxidation of a precursor amine. One common method involves the use of hydrogen peroxide or other oxidizing agents to convert the amine to its corresponding N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will regenerate the original amine.
Aplicaciones Científicas De Investigación
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The specific pathways involved depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-oxo-N-[(pyridin-2-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(pyridin-4-yl)methyl]ethan-1-amine N-oxide
- N-Methyl-1-oxo-N-[(quinolin-3-yl)methyl]ethan-1-amine N-oxide
Uniqueness
N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Propiedades
Número CAS |
113104-37-3 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N-methyl-1-oxo-N-(pyridin-3-ylmethyl)ethanamine oxide |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11(2,13)7-9-4-3-5-10-6-9/h3-6H,7H2,1-2H3 |
Clave InChI |
PZWXWCBEZCASJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[N+](C)(CC1=CN=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
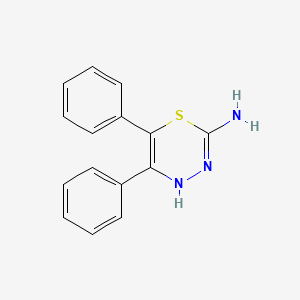
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
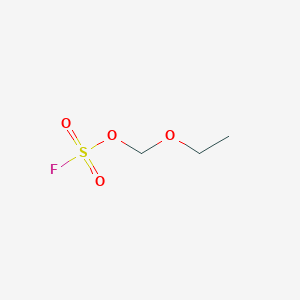

![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
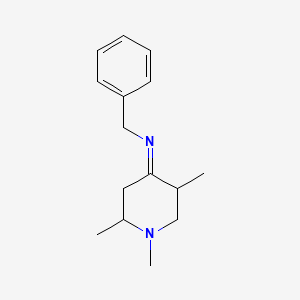
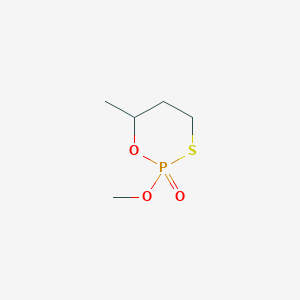
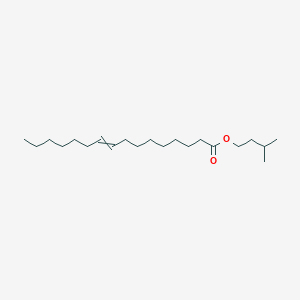

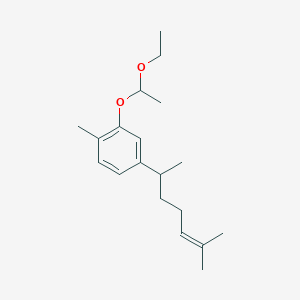
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
